3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
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Description
3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a useful research compound. Its molecular formula is C17H21N5OS2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.11875266 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is an intriguing molecule due to its potential biological activities. This article explores its synthesis, biological evaluations including anticancer and antimycobacterial activities, and molecular docking studies.
Synthesis
The synthesis of this compound involves the reaction of 4-phenylpiperazine with various thiadiazole derivatives. The synthetic route typically includes the formation of Mannich bases through a one-step reaction involving formaldehyde and secondary amines in ethanol. Characterization techniques such as FT-IR, NMR (both 1H and 13C), and HRMS are employed to confirm the structure of the synthesized compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A related compound showed a 2.3-fold higher cytotoxic effect on HepG2 hepatoma cells compared to the standard drug 5-fluorouracil with an IC50 value of 0.78 µM for focal adhesion kinase inhibition .
- Another study reported that certain thiadiazole derivatives displayed potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range (around 3.91 µM ) for some compounds .
Antimycobacterial Activity
The compound's potential as an antimycobacterial agent has also been explored:
- In a study assessing various hydrazone derivatives containing thiadiazole fragments against Mycobacterium tuberculosis, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.07 µM , comparable to isoniazid .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of these compounds with target proteins involved in cancer progression and bacterial survival:
- The docking results indicated favorable binding affinities and interactions with key active sites in proteins associated with cancer cell growth and M. tuberculosis survival mechanisms. This supports the observed biological activities and provides insights into the compound's mechanism of action .
Case Studies
Case studies focusing on specific derivatives of the compound have highlighted their efficacy:
- Compound III : Exhibited strong cytotoxicity against HepG2 cells with an IC50 value significantly lower than conventional chemotherapeutics.
- Compound 3d : Demonstrated remarkable antimycobacterial activity with a MIC of 0.0730 µM , indicating its potential as a lead compound for developing new treatments against tuberculosis .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS2/c23-15-7-4-8-21-16(18-15)25-17(24)22(21)13-19-9-11-20(12-10-19)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBXKILFFQURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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